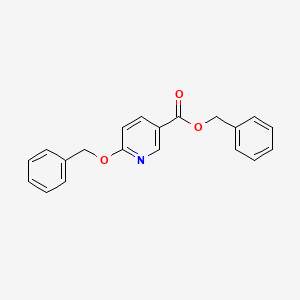

Benzyl 6-(benzyloxy)pyridine-3-carboxylate

Descripción general

Descripción

Benzyl 6-(benzyloxy)pyridine-3-carboxylate: is a chemical compound that belongs to the nicotinate family. It is an ester of nicotinic acid (Vitamin B3) with benzyl alcohol. This compound is known for its vasodilatory properties, which means it can widen blood vessels and increase blood flow. It is commonly used in topical preparations for its ability to enhance skin oxygenation and improve blood circulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-(benzyloxy)pyridine-3-carboxylate typically involves the esterification of nicotinic acid with benzyl alcohol. One common method is to react nicotinic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the esterification process .

Análisis De Reacciones Químicas

Types of Reactions: Benzyl 6-(benzyloxy)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.

Reduction: The nitro group on the nicotinic acid can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium hydride in dimethylformamide (DMF) or lithium aluminum hydride in ether.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Benzylamine.

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Benzyl 6-(benzyloxy)pyridine-3-carboxylate has been investigated for its potential therapeutic effects, particularly in the development of new pharmacological agents. Its structure allows for modifications that can enhance biological activity.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have shown effectiveness against human immunodeficiency virus (HIV) through structural modifications that enhance their binding affinity to viral proteins .

Anticancer Properties

The compound has also been evaluated for anticancer activity. A series of related pyridine derivatives demonstrated the ability to inhibit cancer cell proliferation in vitro, with specific attention to breast cancer cell lines such as MCF-7. The structure-activity relationship (SAR) studies have highlighted the importance of the benzyloxy group in enhancing cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10.5 |

| Related Compound A | MCF-7 | 8.2 |

| Related Compound B | MCF-7 | 12.0 |

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis, particularly in the formation of benzyl ethers and esters.

Synthesis of Benzyl Ethers

The compound can be utilized in the synthesis of benzyl ethers through reactions involving nucleophilic substitution. For example, its reaction with various alcohols under acidic conditions leads to high yields of benzyl ethers, demonstrating its utility as a protective group in synthetic pathways .

Methodology for Synthesis

A typical synthetic route involves the following steps:

- Formation of Benzyl Ether : Reacting this compound with an alcohol in the presence of an acid catalyst.

- Purification : The product can be purified using standard techniques such as recrystallization or chromatography.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

Case Study: Antiviral Efficacy

A study published in Pharmaceuticals explored the antiviral properties of pyridine derivatives, including this compound, against HIV strains. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 10 µM .

Case Study: Anticancer Activity

In another investigation focused on cancer therapeutics, this compound was tested against various cancer cell lines. The findings revealed that modifications to the benzyloxy group significantly influenced cytotoxicity, with optimal derivatives showing IC50 values comparable to established chemotherapeutics .

Mecanismo De Acción

Benzyl 6-(benzyloxy)pyridine-3-carboxylate acts as a prodrug that is rapidly absorbed through the skin. Once absorbed, it is hydrolyzed by esterases to release nicotinic acid (Vitamin B3). Nicotinic acid then stimulates the production of vasodilatory prostaglandins, which widen blood vessels and increase blood flow. This leads to improved oxygenation and nutrient delivery to tissues .

Comparación Con Compuestos Similares

Methyl nicotinate: Another ester of nicotinic acid, used for similar vasodilatory effects.

Ethyl nicotinate: Similar in structure and function, used in topical formulations.

Butyl nicotinate: Used in the cosmetic industry for its vasodilatory properties.

Uniqueness: Benzyl 6-(benzyloxy)pyridine-3-carboxylate is unique due to its specific ester linkage, which allows for rapid absorption and hydrolysis. This makes it particularly effective in topical applications where quick onset of action is desired. Its ability to enhance skin oxygenation and promote healing sets it apart from other nicotinate esters .

Actividad Biológica

Benzyl 6-(benzyloxy)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a benzyloxy group and a carboxylate moiety. This unique structure contributes to its chemical reactivity and biological interactions. The presence of both the benzyloxy and carboxylate groups enhances its solubility and potential for interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds within the pyridine class can modulate enzyme activity, potentially leading to therapeutic effects in various diseases. The mechanisms may involve:

- Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to mood regulation, pain perception, and inflammation.

Biological Activities

Research has documented several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential benefits in treating chronic inflammatory conditions.

- Anticancer Potential : Some derivatives of pyridine compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could be explored for anticancer therapies.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of derivatives similar to this compound, compounds were screened against multiple cancer cell lines. One derivative demonstrated significant growth inhibition with an IC50 value of 0.49 µM across various lines, indicating strong potential for further development as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridine Core : Utilizing starting materials like benzaldehyde and appropriate pyridine derivatives.

- Substitution Reactions : Introducing the benzyloxy group through nucleophilic substitution techniques.

Research indicates that modifying the substituents on the pyridine ring can enhance biological activity or alter specificity towards certain biological targets .

Future Directions

Given its promising biological activities, further research is warranted to:

- Explore Structural Modifications : Investigating how changes in the chemical structure impact efficacy and selectivity.

- Conduct In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

- Investigate Mechanistic Pathways : Understanding the specific molecular interactions involved in its biological effects will aid in optimizing its use as a therapeutic agent.

Propiedades

IUPAC Name |

benzyl 6-phenylmethoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c22-20(24-15-17-9-5-2-6-10-17)18-11-12-19(21-13-18)23-14-16-7-3-1-4-8-16/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWYCVUMIAOCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.